Lenperone vs. Haloperidol: Prolactin-Stimulating Potency Hierarchy in Female Rats
In a direct comparative study measuring prolactin responses to intraperitoneal administration in female rats, lenperone demonstrated prolactin-stimulating potency intermediate between haloperidol and chlorpromazine. The dose-response analysis established that lenperone was equipotent with reduced haloperidol (a major haloperidol metabolite) and approximately one-fourth as potent as haloperidol in stimulating prolactin secretion [1]. This intermediate prolactin-elevating profile distinguishes lenperone from both high-potency (haloperidol) and low-potency (clozapine, thioridazine) comparators.
| Evidence Dimension | Prolactin-stimulating potency (relative rank order) |
|---|---|
| Target Compound Data | Lenperone: potency equivalent to reduced haloperidol; approximately 25% of haloperidol potency |
| Comparator Or Baseline | Haloperidol (highest potency); chlorpromazine (lower than lenperone); clozapine (lowest among active antipsychotics tested) |
| Quantified Difference | Haloperidol > reduced haloperidol ≅ lenperone > chlorpromazine > AHR-1900 > thioridazine > clozapine |
| Conditions | Female rats; intraperitoneal administration; serum prolactin measured at doses ≤50 mg/kg |
Why This Matters
For researchers investigating antipsychotic-induced hyperprolactinemia or differentiating D2 receptor occupancy effects, lenperone provides a calibrated intermediate prolactin response not achievable with haloperidol (excessive) or clozapine (minimal).
- [1] Hays SE, Rubin RT. Prolactin releasing potencies of antipsychotic and related nonantipsychotic compounds in female rats: relation to clinical potencies. J Pharmacol Exp Ther. 1980;214(2):362-367. View Source
